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molecular formula C7H10O3S B8478347 Methyl 4-hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylate

Methyl 4-hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylate

Cat. No. B8478347
M. Wt: 174.22 g/mol
InChI Key: SERSSVBCNFWBJX-UHFFFAOYSA-N
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Patent
US07259166B2

Procedure details

A solution of dimethyl 3,3′-thiodipropionate (30.00 g, 144.0 mmol) in ethylene glycol dimethyl ether (200 mL), under nitrogen, was treated with sodium hydride (7.00 g, 145.8 mmol), and the reaction was heated under reflux for 1.5 h. The reaction mixture was then cooled to 25° C. and was slowly treated with a saturated aqueous sodium bicarbonate solution. The solvent was then removed in vacuo, and the resulting residue was diluted with water (500 mL) and extracted with ethyl acetate 3×300 mL). The combined organic extracts were then washed with a saturated aqueous sodium bicarbonate solution (1×150 mL) followed by a saturated aqueous sodium chloride solution (1×150 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography, performed in two batches, (FLASH 40M, Silica, 9/1 hexanes/diethyl ether) afforded 4-hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid methyl ester (12.89 g, 51.4%) as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:2][CH2:3][C:4]([O:6]C)=O.[H-].[Na+].C(=O)(O)[O-].[Na+]>COCCOC>[CH3:13][O:12][C:10]([C:9]1[CH2:8][S:1][CH2:2][CH2:3][C:4]=1[OH:6])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S(CCC(=O)OC)CCC(=O)OC
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 3×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were then washed with a saturated aqueous sodium bicarbonate solution (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 12.89 g
YIELD: PERCENTYIELD 51.4%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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